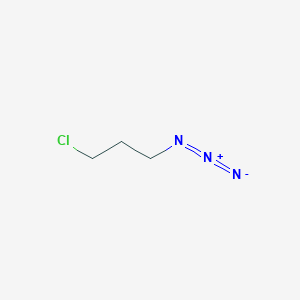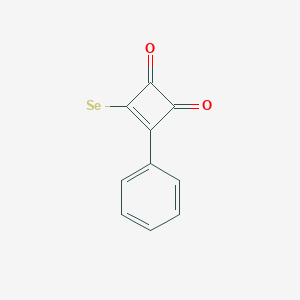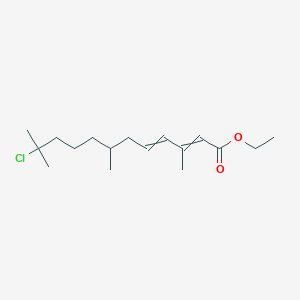
Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate is a synthetic organic compound known for its applications in various fields, including pest control and chemical research. It is a derivative of hydroprene, a juvenile hormone analog used primarily as an insect growth regulator. The compound’s chemical structure allows it to mimic natural hormones, making it effective in disrupting the growth and development of insects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate typically involves multiple steps. One common method starts with citral, which undergoes a series of reactions including isomerization, condensation, and chlorination. The Iotsich-Preobrazhenskii reaction is often employed, where 6,10-dimethyl-2,3-undecen-2-one reacts with ethoxyacetylene to form the desired product . The overall yield from citral is around 31% over six stages of synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its commercial applications, particularly in the production of insect growth regulators.
化学反応の分析
Types of Reactions: Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Azides, thiols
科学的研究の応用
Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies related to insect physiology and development due to its role as a juvenile hormone analog.
作用機序
The compound acts as a juvenile hormone analog, interfering with the normal development of insects. It binds to juvenile hormone receptors, preventing the insect from transitioning to its next developmental stage. This disruption leads to the death of immature insects or the production of sterile adults, effectively controlling the insect population .
類似化合物との比較
Hydroprene: Another juvenile hormone analog with a similar structure but without the chlorine atom.
Methoprene: A widely used insect growth regulator with a different chemical structure but similar mode of action.
Pyriproxyfen: An insect growth regulator with a distinct chemical structure and broader spectrum of activity.
Uniqueness: Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate is unique due to its specific chlorine substitution, which enhances its stability and effectiveness as an insect growth regulator. This structural modification allows it to be more potent and longer-lasting compared to other juvenile hormone analogs .
特性
CAS番号 |
57783-13-8 |
|---|---|
分子式 |
C17H29ClO2 |
分子量 |
300.9 g/mol |
IUPAC名 |
ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H29ClO2/c1-6-20-16(19)13-15(3)10-7-9-14(2)11-8-12-17(4,5)18/h7,10,13-14H,6,8-9,11-12H2,1-5H3 |
InChIキー |
LSJLPKUAGZEUDP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


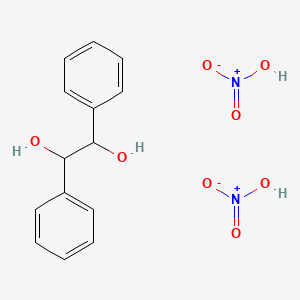

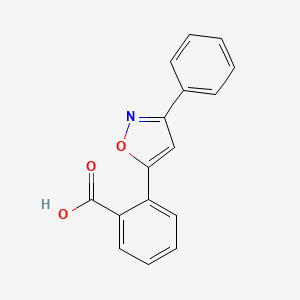
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)

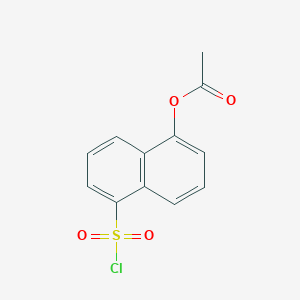
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
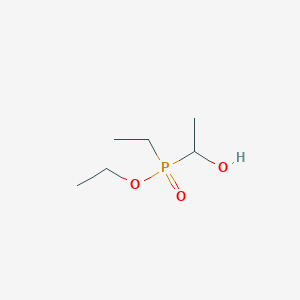
![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
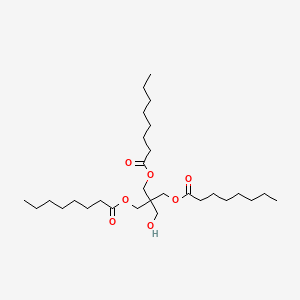
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
